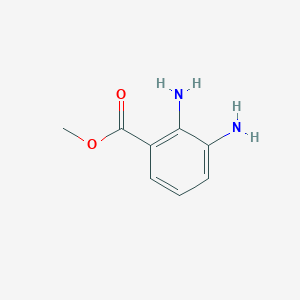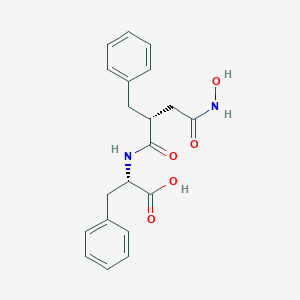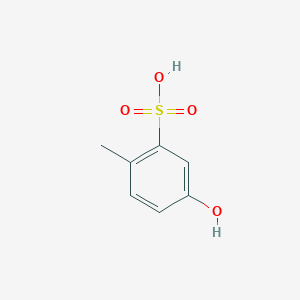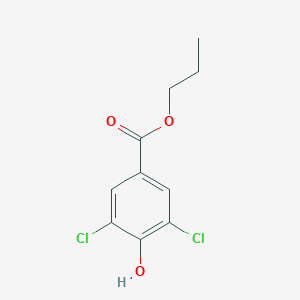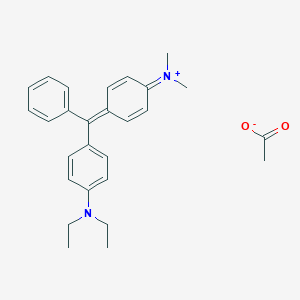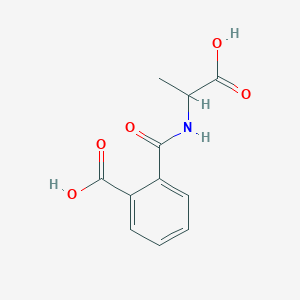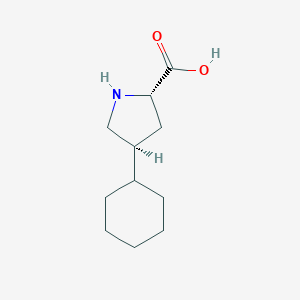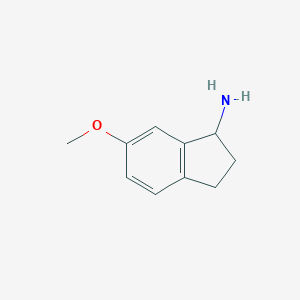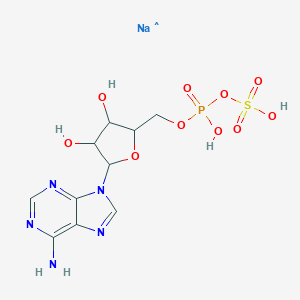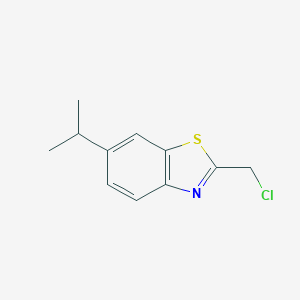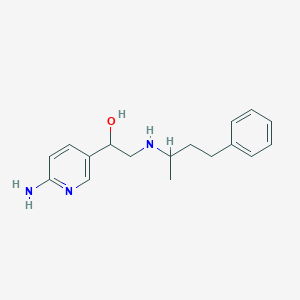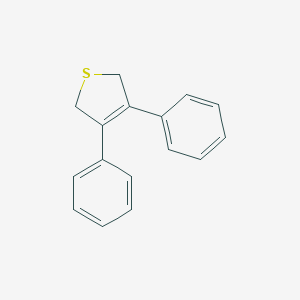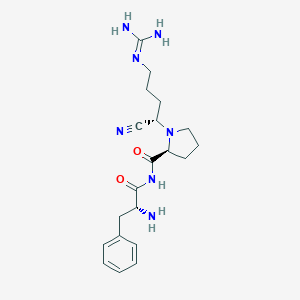
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a peptide that has been extensively studied for its potential therapeutic applications. This peptide is also known as BMS-986205 and is currently being investigated for its use in the treatment of various diseases.
Mechanism Of Action
The mechanism of action of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and fibrotic processes. The peptide has also been shown to have an effect on the immune system, modulating the activity of various immune cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide have been extensively studied. The peptide has been shown to have anti-inflammatory and anti-fibrotic effects, reducing the levels of inflammatory cytokines and fibrotic markers in various tissues. It has also been shown to modulate the activity of various immune cells, including T cells and macrophages.
Advantages And Limitations For Lab Experiments
The use of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide in lab experiments has several advantages. The peptide is relatively easy to synthesize using SPPS techniques and can be purified using HPLC methods. It is also stable and can be stored for extended periods of time. However, the peptide is expensive and may not be readily available for all researchers.
Future Directions
There are several future directions for the study of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide. One area of research is the development of new therapeutic applications for the peptide. It has potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases. Another area of research is the investigation of the mechanism of action of the peptide. Further studies are needed to fully understand how the peptide works and how it can be optimized for therapeutic use. Finally, the synthesis of analogs of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide may lead to the development of more potent and selective compounds for therapeutic use.
Synthesis Methods
The synthesis of (S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide is a complex process that involves several steps. The peptide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a resin-bound peptide chain. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) techniques.
Scientific Research Applications
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide has been extensively studied for its potential therapeutic applications. The peptide has been shown to have anti-inflammatory and anti-fibrotic properties. It has also been shown to have potential applications in the treatment of various diseases, including cancer, fibrosis, and autoimmune diseases.
properties
CAS RN |
111009-86-0 |
|---|---|
Product Name |
(S)-N-(4-((Aminoiminomethyl)amino)-1-cyanobutyl)-D-phenylalanyl-L-prolinamide |
Molecular Formula |
C20H29N7O2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-N-[(2R)-2-amino-3-phenylpropanoyl]-1-[(1S)-1-cyano-4-(diaminomethylideneamino)butyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c21-13-15(8-4-10-25-20(23)24)27-11-5-9-17(27)19(29)26-18(28)16(22)12-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-12,22H2,(H4,23,24,25)(H,26,28,29)/t15-,16+,17-/m0/s1 |
InChI Key |
KIJDUGBFUBCRNM-BBWFWOEESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)[C@@H](CCCN=C(N)N)C#N)C(=O)NC(=O)[C@@H](CC2=CC=CC=C2)N |
SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
Canonical SMILES |
C1CC(N(C1)C(CCCN=C(N)N)C#N)C(=O)NC(=O)C(CC2=CC=CC=C2)N |
synonyms |
Phe-Pro-Arg-nitrile phenylalanyl-prolyl-arginine nitrile |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



